molecular formula C17H12N2O2 B10844291 4-Imidazol-1-ylmethylxanthen-9-one

4-Imidazol-1-ylmethylxanthen-9-one

Cat. No.: B10844291
M. Wt: 276.29 g/mol
InChI Key: SWNOXHJBMDOXFE-UHFFFAOYSA-N
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Description

4-Imidazol-1-ylmethylxanthen-9-one is a heterocyclic compound featuring a xanthenone core (a tricyclic structure comprising two benzene rings fused to a central oxygen-containing ring) substituted at the 4-position with an imidazol-1-ylmethyl group. The imidazole moiety, a five-membered aromatic ring containing two nitrogen atoms, is linked via a methyl bridge to the xanthenone scaffold.

Properties

Molecular Formula

C17H12N2O2

Molecular Weight

276.29 g/mol

IUPAC Name

4-(imidazol-1-ylmethyl)xanthen-9-one

InChI

InChI=1S/C17H12N2O2/c20-16-13-5-1-2-7-15(13)21-17-12(4-3-6-14(16)17)10-19-9-8-18-11-19/h1-9,11H,10H2

InChI Key

SWNOXHJBMDOXFE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C3=CC=CC(=C3O2)CN4C=CN=C4

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural and Functional Comparison

Table 1: Key Structural Features of Analogous Compounds

Compound Name Core Structure Substituents Position Hypothesized Properties
4-Imidazol-1-ylmethylxanthen-9-one Xanthenone Imidazol-1-ylmethyl 4 Moderate polarity; CYP interaction
1-Imidazol-1-ylmethylxanthen-9-one Xanthenone Imidazol-1-ylmethyl 1 Altered steric/electronic effects
4-Imidazol-1-yl-2-phenyl-chroman-7-ol Chroman Imidazol-1-yl, phenyl, hydroxyl 4, 2, 7 Increased lipophilicity; redox activity
4-Imidazol-1-ylmethyl-1-nitro-xanthen-9-one Xanthenone Imidazol-1-ylmethyl, nitro 4, 1 Electron-deficient; enhanced reactivity
4-Imidazol-1-ylmethylthioxanthen-9-one Thioxanthenone Imidazol-1-ylmethyl 4 Improved lipophilicity; altered metabolism

Detailed Comparisons

Positional Isomerism: 1- vs. 4-Substituted Xanthenones

The substitution position significantly influences molecular interactions. This positional shift may reduce binding affinity to planar active sites (e.g., CYP19A1’s heme pocket) due to mismatched spatial orientation .

Core Modifications: Xanthenone vs. Thioxanthenone

However, sulfur’s larger atomic size and polarizability may disrupt π-π stacking interactions critical for enzyme inhibition.

Nitro-Substituted Derivatives

Nitro groups (e.g., 4-Imidazol-1-ylmethyl-1-nitro-xanthen-9-one ) introduce strong electron-withdrawing effects, rendering the compound more electrophilic. This could enhance covalent binding to nucleophilic enzyme residues but may also increase toxicity risks due to reactive intermediate formation.

Chroman-Based Analogs

4-Imidazol-1-yl-2-phenyl-chroman-7-ol replaces the xanthenone core with a chroman structure (a benzopyran moiety), incorporating a hydroxyl group and phenyl ring. The hydroxyl group may confer antioxidant properties, while the phenyl substituent could improve binding to hydrophobic enzyme pockets.

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